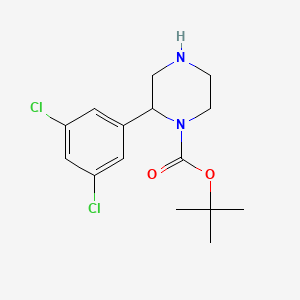

1-N-Boc-2-(3,5-dichlorophenyl)piperazine

Description

Structural Significance and Synthetic Utility of the Piperazine (B1678402) Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. sigmaaldrich.com The two nitrogen atoms provide sites for substitution, allowing for the introduction of diverse functionalities and the fine-tuning of physicochemical properties such as solubility and basicity. nih.gov The piperazine ring can adopt a stable chair conformation, and its derivatives can interact with biological targets through hydrogen bonding and other non-covalent interactions. nih.gov

The synthetic utility of the piperazine scaffold is vast. It is a common building block in the synthesis of pharmaceuticals targeting a wide range of diseases. nih.gov The presence of the two nitrogen atoms allows for straightforward derivatization through reactions such as N-alkylation, N-arylation, and acylation, enabling the construction of large and diverse chemical libraries for drug discovery.

Evolution of Research Endeavors Pertaining to 1-N-Boc-2-(3,5-dichlorophenyl)piperazine

Specific research focused exclusively on this compound is not extensively documented in publicly available literature. However, the evolution of research on its constituent parts provides insight into its potential applications. The development of synthetic methods for creating asymmetrically substituted piperazines has been a significant area of interest. The introduction of a substituent at the C-2 position, as seen in the target molecule, creates a chiral center, opening avenues for the synthesis of enantiomerically pure compounds.

The use of the Boc protecting group is a well-established strategy in organic synthesis. It allows for the selective protection of one of the piperazine nitrogens, enabling regioselective functionalization of the other nitrogen. Research into the synthesis of various N-Boc-piperazine derivatives has been driven by their utility as versatile intermediates. sigmaaldrich.com

Furthermore, the incorporation of a dichlorophenyl group is a common strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of a molecule. Arylpiperazines, in general, are a class of compounds with significant pharmacological interest. While specific studies on the 3,5-dichloro substitution pattern in this exact piperazine are scarce, research on other dichlorophenylpiperazine isomers has been more extensive, particularly in the context of developing central nervous system active agents. nih.gov

Scope and Objectives of the Research Inquiry

This article aims to provide a focused overview of the chemical compound this compound based on available chemical information and general principles of organic synthesis and medicinal chemistry. The primary objectives are to:

Detail the structural features of the molecule and the synthetic utility of its core components.

Discuss the general synthetic strategies that could be employed for its preparation, drawing from established methods for similar piperazine derivatives.

Highlight its potential as a building block in the synthesis of more complex molecules, based on the known reactivity of the piperazine scaffold and its substituents.

Due to the limited specific research data on this exact compound, this article will focus on its chemical identity and potential synthetic utility rather than an exhaustive review of its applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1286754-03-7 |

| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ |

| Molecular Weight | 331.24 g/mol |

| IUPAC Name | tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20Cl2N2O2 |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-5-4-18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3 |

InChI Key |

OIWVOUZPLKKHHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Strategic Synthesis of 1 N Boc 2 3,5 Dichlorophenyl Piperazine: Methodological Innovations and Pathways

Retrosynthetic Disconnection Approaches for the 1-N-Boc-2-(3,5-dichlorophenyl)piperazine Moiety

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. tgc.ac.in For this compound, several logical disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-N bonds of the piperazine (B1678402) ring. This leads to precursors such as a substituted ethylenediamine and a two-carbon electrophile. An alternative and common approach is to disconnect one C-N bond and the C2-Aryl bond. This suggests a convergent synthesis where a protected piperazine fragment is coupled with the aryl group in a late-stage step. A third approach involves disconnecting the bonds adjacent to the nitrogen atoms, suggesting a [3+3] cycloaddition or similar ring-forming strategies. Functional group interconversion (FGI) is also a key consideration, allowing for the introduction or modification of groups like the Boc-protecting group at an opportune moment in the synthesis. tgc.ac.inimperial.ac.uk

Established Synthetic Pathways to Substituted Piperazine Scaffolds

The construction of the piperazine core is well-established, with several reliable methods that can be adapted for the synthesis of 2-substituted derivatives. Traditional methods often involve the cyclization of an N,N'-disubstituted ethylenediamine with a dielectrophile. Another prevalent method is the reduction of a corresponding diketopiperazine or a pyrazinone intermediate. rsc.org

More contemporary approaches offer greater efficiency and modularity. For instance, palladium-catalyzed cyclization reactions can couple a diamine component with a propargyl unit to form the piperazine ring with high regio- and stereocontrol. organic-chemistry.org Additionally, photoredox catalysis has enabled novel pathways, such as the decarboxylative annulation between a glycine-based diamine and an aldehyde, to furnish 2-aryl piperazines under mild conditions. organic-chemistry.org These methods provide a versatile toolbox for assembling the core heterocyclic structure before or during the introduction of the 3,5-dichlorophenyl substituent.

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position is critical for producing enantiomerically pure this compound. This is achieved through various asymmetric synthesis strategies.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. sigmaaldrich.comnih.gov In the context of piperazine synthesis, an auxiliary, often derived from an inexpensive natural source like an amino acid, can be attached to a precursor. researchgate.net This auxiliary then biases the facial selectivity of a key bond-forming reaction, such as alkylation or an aldol reaction, before being cleaved to reveal the desired enantiomerically enriched product. researchgate.netresearchgate.net

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Key catalytic methods applicable to this synthesis include:

Asymmetric Hydrogenation: The reduction of an unsaturated precursor, such as a dihydropyrazine or a pyrazin-2-one, using a chiral transition-metal catalyst (e.g., based on Palladium, Rhodium, or Ruthenium) can establish the stereocenter at C2 with high enantioselectivity. rsc.orgdicp.ac.cn

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a chiral catalyst, such as a Ru-TsDPEN complex, to reduce a cyclic imine intermediate, affording chiral 3-substituted piperazines. organic-chemistry.org

Decarboxylative Allylic Alkylation: Chiral palladium catalysts can be used for the asymmetric allylic alkylation of N-protected piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. nih.gov

| Method | Catalyst Type | Precursor | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Pd, Rh, or Ru complexes | Pyrazin-2-ols, Dihydropyrazines | Directly creates the chiral center via reduction; high enantioselectivities are achievable. rsc.orgdicp.ac.cn |

| Asymmetric Transfer Hydrogenation | Chiral Ru-TsDPEN complexes | Cyclic imines | Tandem one-pot reactions are possible, combining hydroamination and reduction. organic-chemistry.org |

| Asymmetric Allylic Alkylation | Chiral Pd-PHOX complexes | Piperazin-2-ones | Allows for the synthesis of α,α-disubstituted piperazinones and subsequently piperazines. nih.gov |

Asymmetric induction leverages the inherent chirality of a starting material to influence the stereochemistry of a new chiral center. uvic.ca The "chiral pool" — a collection of inexpensive, enantiomerically pure natural products like amino acids — provides an excellent source for this strategy. nih.gov For instance, a synthesis can commence from a chiral α-amino acid, which already contains the desired stereocenter that will become the C2 position of the piperazine ring. rsc.orgnih.gov The synthesis then proceeds through a sequence of reactions that build the ring around this existing stereocenter.

Chiral resolution is a classical technique used to separate a racemic mixture of the final compound or a late-stage intermediate. wikipedia.org Common methods include:

Diastereomeric Salt Formation: The racemic piperazine, which is basic, is reacted with a chiral acid (a resolving agent) like tartaric acid. wikipedia.orgacs.org This forms two diastereomeric salts with different physical properties, such as solubility, allowing them to be separated by crystallization. The resolving agent is then removed to yield the individual enantiomers. acs.org

Kinetic Resolution: In this process, one enantiomer of the racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. whiterose.ac.uk Enzyme-catalyzed reactions are often used for this purpose.

Chiral Chromatography: The enantiomers can be separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), employing a chiral stationary phase. nih.gov

Metal-Catalyzed Cross-Coupling Strategies in the Synthesis of Arylpiperazines

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly relevant for the synthesis of arylpiperazines.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an amine and an aryl halide. wikipedia.org While typically used for N-arylation, this reaction is a cornerstone for synthesizing N-arylpiperazines. researchgate.netnih.gov In a synthesis of the target molecule, if the retrosynthetic plan involves coupling a pre-formed piperazine with a 3,5-dichlorophenyl halide, the Buchwald-Hartwig reaction would be the method of choice. Modern catalyst systems with sterically hindered phosphine ligands allow these reactions to proceed under mild conditions with high efficiency. wikipedia.org

Alternatively, the C2-Aryl bond can be formed via a cross-coupling reaction. A Suzuki coupling , for instance, could be employed to couple a piperazine-2-yl organoboron species with 1-bromo-3,5-dichlorobenzene. A Negishi coupling, using an organozinc reagent, is another viable strategy and has been successfully applied to the synthesis of 2-aryl piperidines through a catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov These methods offer a convergent route where the two key fragments of the molecule are joined in a late-stage, high-yielding step.

| Reaction | Bond Formed | Coupling Partners | Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl C-N | Aryl Halide + Piperazine | Palladium / Phosphine Ligand |

| Suzuki Coupling | Aryl C-C | Aryl Halide + Organoboron | Palladium / Phosphine Ligand |

| Negishi Coupling | Aryl C-C | Aryl Halide + Organozinc | Palladium / Phosphine Ligand |

Strategic Functional Group Interconversions during this compound Synthesis

Functional group interconversion (FGI) refers to the conversion of one functional group into another and is a fundamental tactic in organic synthesis. researchgate.netub.edufiveable.me Throughout the synthesis of this compound, several FGIs are crucial.

The most prominent is the management of the nitrogen protecting groups. The tert-butoxycarbonyl (Boc) group is used to temporarily block the reactivity of the N1 nitrogen. The synthesis of N-Boc piperazine itself can be achieved by reacting piperazine with di-tert-butyl dicarbonate or through multi-step routes starting from materials like diethanolamine. chemicalbook.comgoogle.com This Boc group can be introduced early to ensure regioselective reactions on the N4 nitrogen or later in the sequence. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) when desired, for example, to allow for further functionalization at the N1 position. jgtps.com

Other important FGIs could include the reduction of a carbonyl group in a piperazin-2-one intermediate to the corresponding methylene (B1212753) group of the final piperazine ring, typically using a strong reducing agent like lithium aluminum hydride. dicp.ac.cn The conversion of an alcohol to a leaving group (e.g., a tosylate or mesylate) to facilitate a cyclization step is another common FGI strategy. These transformations are strategically timed to set up key bond-forming events or to unmask functionality in the final stages of the synthesis.

Reaction Optimization and Yield Enhancement Protocols

The strategic optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. Key methodologies for the formation of the crucial C-aryl bond at the C-2 position of the piperazine ring, such as palladium-catalyzed cross-coupling reactions, are often the focus of these optimization efforts. Variables including the choice of catalyst, ligand, base, solvent, and temperature play a critical role in the reaction's success.

Detailed research findings indicate that in analogous palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines, the ligand choice can significantly influence regioselectivity, offering a pathway to control the position of arylation. While flexible biarylphosphines may favor β-arylation, more rigid ligands can direct the reaction towards the α-position, which would be desired for the synthesis of the target molecule.

Furthermore, studies on the synthesis of related 2-arylpiperazines have demonstrated the efficacy of photocatalytic methods. nih.gov Optimization of these reactions involves screening different photocatalysts, such as iridium complexes or organic dyes, and adjusting light sources and reaction times to improve yields. nih.gov

Below is an interactive data table summarizing hypothetical optimization parameters for a palladium-catalyzed C-H arylation approach to synthesize this compound, based on findings from related literature.

| Parameter | Variation | Observed Trend in Analogous Systems | Potential Impact on Yield |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor can influence active species formation. | Moderate |

| Ligand | Buchwald-type biarylphosphines, Josiphos-type ferrocenylphosphines | Ligand structure is critical for stereo- and regioselectivity. rsc.org | High |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, non-coordinating bases often improve catalytic turnover. nih.gov | High |

| Solvent | Toluene, Dioxane, THF | Solvent polarity and coordinating ability affect catalyst stability and solubility. | Moderate |

| Temperature | 80-120 °C | Higher temperatures can increase reaction rates but may lead to side products. | Moderate |

| Aryl Halide | 1-bromo-3,5-dichlorobenzene, 1-iodo-3,5-dichlorobenzene | Iodides are generally more reactive than bromides. | Moderate |

Advanced Spectroscopic and Structural Elucidation of 1 N Boc 2 3,5 Dichlorophenyl Piperazine

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion, Vibrational Circular Dichroism) for Stereochemical Elucidation

A comprehensive search of scientific literature and chemical databases has revealed no available experimental or computational data regarding the chiroptical properties of 1-N-Boc-2-(3,5-dichlorophenyl)piperazine. Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are essential for the unambiguous determination of the absolute configuration of chiral molecules. However, to date, no studies reporting these measurements or calculations for this compound have been published in the accessible scientific domain.

The stereochemical elucidation of 2-substituted piperazines is a critical aspect of their chemical characterization, particularly for applications in medicinal chemistry and materials science where enantiomeric purity can significantly impact biological activity or material properties. The application of chiroptical spectroscopy, often in conjunction with quantum chemical calculations, is the definitive method for assigning the absolute stereochemistry of such compounds.

While general methodologies for the synthesis of chiral piperazines and the spectroscopic analysis of related derivatives have been reported, specific data for the title compound is absent. rsc.orgresearchgate.netcsu.edu.aunih.govresearchgate.netchemrxiv.org Future research in this area would be necessary to generate the data required for a complete stereochemical assignment of this compound using these powerful techniques.

Data Tables

Due to the absence of published research on the chiroptical properties of this compound, no data tables for ECD, ORD, or VCD can be provided.

Chemical Reactivity and Transformative Chemistry of 1 N Boc 2 3,5 Dichlorophenyl Piperazine

Selective Deprotection Strategies for the N-Boc Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the N-Boc group in 1-N-Boc-2-(3,5-dichlorophenyl)piperazine is a critical step in many synthetic routes, unmasking the secondary amine for further functionalization.

Commonly, strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol) are employed for the complete and efficient removal of the Boc group. guidechem.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which is then quenched, and the subsequent decarboxylation to release the free amine.

Alternative and milder deprotection methods have also been developed to accommodate sensitive functional groups that may be present in more complex derivatives. These methods include the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane, which can offer chemoselectivity. acs.org Furthermore, thermal deprotection, either neat or in a high-boiling solvent, can effect the removal of the Boc group, proceeding through a mechanism involving the formation of isobutylene (B52900) and carbon dioxide. minia.edu.egrsc.org The efficiency of thermal deprotection can be influenced by the solvent and temperature, with higher temperatures generally leading to faster reaction times. minia.edu.eg Selective deprotection can sometimes be achieved by carefully controlling reaction conditions, such as temperature, especially when other acid-labile protecting groups are present. minia.edu.eg

| Reagent/Condition | Description |

| Trifluoroacetic Acid (TFA) | A strong acid commonly used for efficient Boc deprotection. |

| Hydrochloric Acid (HCl) | Used in various organic solvents to remove the Boc group. |

| Zinc Bromide (ZnBr₂) | A Lewis acid that can facilitate milder deprotection. |

| Heat (Thermal Deprotection) | Can be used for catalyst-free removal of the Boc group. |

Functionalization and Derivatization at the Piperazine (B1678402) Nitrogen Centers

With the N1-position protected by the Boc group, the N4-nitrogen of this compound is readily available for a variety of functionalization reactions. Following deprotection of the N1-position, this nitrogen can also be selectively modified.

Alkylation, Acylation, and Reductive Amination Protocols

Alkylation: The secondary amine at the N4-position can be alkylated using various alkylating agents. A common method involves the reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile (B52724) or acetone. guidechem.com The use of a Boc-protected piperazine is advantageous as it prevents dialkylation, ensuring mono-functionalization at the desired nitrogen. guidechem.com

Acylation: Acylation of the N4-nitrogen is readily achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the generated acid. Alternatively, amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an amide bond with a carboxylic acid. cymitquimica.com

Reductive Amination: The N4-amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this transformation, as it is mild and selective for the reduction of the in situ-formed iminium ion over the carbonyl starting material. rsc.org This reaction provides a direct route to N-alkylated piperazine derivatives.

| Reaction | Reagents | Product |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N4-Alkyl-1-Boc-2-(3,5-dichlorophenyl)piperazine |

| Acylation | Acyl chloride, Base | N4-Acyl-1-Boc-2-(3,5-dichlorophenyl)piperazine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N4-Alkyl-1-Boc-2-(3,5-dichlorophenyl)piperazine |

Amidation, Sulfonylation, and Urethane (B1682113) Formation

Amidation: While closely related to acylation, amidation in this context can also refer to the formation of a urea (B33335) linkage. The N4-amine can react with isocyanates to form N,N'-disubstituted ureas. This reaction is typically high-yielding and proceeds readily at room temperature. One-pot syntheses of ureas from Boc-protected amines have also been reported, where an isocyanate is generated in situ. minia.edu.eg

Sulfonylation: The N4-nitrogen can be sulfonylated by reacting it with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of a stable sulfonamide linkage, a common motif in medicinal chemistry. cymitquimica.com

Urethane Formation: Reaction of the N4-amine with chloroformates provides a straightforward method for the synthesis of carbamates (urethanes). Alternatively, the reaction with other isocyanate precursors can also lead to urethane derivatives. The formation of urethanes is a key transformation for introducing a variety of substituents onto the piperazine ring. fishersci.co.uk

| Reaction | Reagents | Functional Group Formed |

| Amidation (Urea) | Isocyanate | Urea |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Urethane Formation | Chloroformate | Carbamate (Urethane) |

Electrophilic and Nucleophilic Aromatic Substitution on the 3,5-Dichlorophenyl Ring

The 3,5-dichlorophenyl ring of the molecule also presents opportunities for chemical modification, although its reactivity is significantly influenced by the two chlorine substituents.

Electrophilic Aromatic Substitution (EAS): The two chlorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to electrophilic attack compared to benzene. minia.edu.eg The chlorine atoms are ortho, para-directing; however, in this 3,5-disubstituted pattern, the positions ortho and para to one chlorine are meta to the other. The directing effects of the two chlorine atoms reinforce substitution at the C2, C4, and C6 positions. Due to the deactivating nature of the chlorine atoms, forcing conditions, such as high temperatures and strong Lewis acid catalysts, are generally required for electrophilic aromatic substitution reactions like nitration or halogenation. rsc.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine atoms, coupled with their presence at the meta positions, makes the 3,5-dichlorophenyl ring susceptible to nucleophilic aromatic substitution, particularly if a strong electron-withdrawing group is also present on the ring or if a strong nucleophile is used. fishersci.co.uk Reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized Meisenheimer complex. youtube.com Subsequent elimination of the chloride ion restores the aromaticity. The presence of the piperazine ring, which has an electron-donating nitrogen atom attached to the ring, can further influence the regioselectivity and rate of SNAr reactions.

Ring Transformations and Intramolecular Rearrangement Reactions

While less common, the piperazine ring itself can potentially undergo transformations under specific conditions. These reactions are not as prevalent as the functionalizations at the nitrogen centers but represent another dimension of the molecule's reactivity.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the primary transformations of this compound are well-established in organic chemistry.

The acid-catalyzed deprotection of the N-Boc group proceeds via a unimolecular cleavage (E1-like) of the protonated carbamate, driven by the formation of the stable tert-butyl cation and subsequent loss of carbon dioxide.

N-alkylation and N-acylation at the N4-position follow standard nucleophilic substitution pathways (SN2 for alkylation with primary halides and nucleophilic acyl substitution for acylation).

Reductive amination involves the initial formation of an iminium ion from the reaction of the N4-amine with a carbonyl compound, which is then reduced by a hydride source like sodium triacetoxyborohydride. The selectivity of STAB is attributed to its steric bulk and reduced reactivity compared to other borohydrides, which allows for the controlled reduction of the iminium ion in the presence of the aldehyde or ketone.

The mechanism of electrophilic aromatic substitution on the dichlorophenyl ring involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. libretexts.org The regioselectivity is dictated by the directing effects of the existing substituents.

Nucleophilic aromatic substitution on the dichlorophenyl ring proceeds through the formation of a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing groups on the ring. nih.gov The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic studies and reaction rate analyses for this compound are not extensively available in the public domain, the kinetics of N-Boc deprotection have been a subject of detailed investigation for other N-Boc protected amines. These studies provide a strong framework for understanding the expected kinetic profile of the title compound.

A key transformation of this compound is the acid-catalyzed removal of the Boc group to yield 2-(3,5-dichlorophenyl)piperazine. Research on the kinetics of HCl-catalyzed deprotection of other Boc-protected amines has revealed a second-order dependence on the acid concentration. acs.orgresearchgate.net This finding suggests that the reaction rate is not simply proportional to the concentration of the acid, but rather to its square. This kinetic behavior has been observed for various acids, including hydrochloric acid, sulfuric acid, and methanesulfonic acid. acs.org

In contrast, the deprotection with trifluoroacetic acid (TFA) has been shown to exhibit a more complex kinetic profile, often requiring a large excess of the acid to proceed at a reasonable rate and displaying an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.org This is rationalized by the mechanistic details of the reaction pathway.

The presence of the 3,5-dichlorophenyl group, with its electron-withdrawing chloro substituents, is anticipated to have a modest electronic effect on the kinetics of Boc deprotection. These groups may slightly decrease the basicity of the piperazine nitrogens, but the primary site of acid-catalyzed reaction is the carbonyl oxygen of the Boc group, making the direct electronic influence on the rate of this specific transformation likely to be minimal. However, the steric bulk of the 2-aryl substituent could play a role in the accessibility of the Boc group to the acid catalyst.

Table 1: General Kinetic Observations for N-Boc Deprotection

| Acid Catalyst | Kinetic Dependence on Acid | Observations |

| HCl, H₂SO₄, CH₃SO₃H | Second-order | The reaction rate is proportional to the square of the acid concentration. acs.orgresearchgate.net |

| Trifluoroacetic Acid (TFA) | Inverse on [TFA⁻] | Requires a large excess of acid for a reasonable reaction rate. acs.org |

This table presents generalized findings from studies on various N-Boc protected amines and is expected to be broadly applicable to this compound.

Transition State Characterization and Reaction Pathway Determination

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid catalyst. total-synthesis.comcommonorganicchemistry.com This initial step is a rapid and reversible equilibrium. The protonated intermediate is then poised for the rate-determining step.

The key step in the reaction pathway is the fragmentation of the protonated tert-butyl carbamate. acs.org This fragmentation leads to the formation of a reversibly formed ion-molecule pair, consisting of the carbamic acid of the piperazine and a stabilized tertiary tert-butyl cation. acs.orgtotal-synthesis.com The stability of the tert-butyl cation is a significant driving force for this step. The transition state for this fragmentation involves the elongation of the C-O bond of the tert-butyl group.

Following its formation, the carbamic acid intermediate is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free secondary amine of the piperazine ring, 2-(3,5-dichlorophenyl)piperazine. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation can be trapped by a nucleophile, or it can deprotonate to form isobutylene gas. total-synthesis.com

The second-order dependence on the acid concentration observed in some kinetic studies is rationalized by a general acid-catalyzed separation of the ion-molecule pair formed after the initial fragmentation. acs.org This suggests that a second molecule of the acid is involved in the transition state of the product-forming step, facilitating the separation of the charged species.

Table 2: Proposed Reaction Pathway for Acid-Catalyzed Deprotection

| Step | Description | Intermediates/Transition States |

| 1 | Protonation | Protonated N-Boc group |

| 2 | Fragmentation | Transition state leading to the formation of a carbamic acid and a tert-butyl cation. acs.org |

| 3 | Decarboxylation | Unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com |

| 4 | Product Formation | 2-(3,5-dichlorophenyl)piperazine and byproducts (CO₂, isobutylene/tert-butanol). total-synthesis.com |

This table outlines the generally accepted mechanism for the deprotection of N-Boc groups, which is applicable to this compound.

Chemical Derivatization and Exploration of Analogues of 1 N Boc 2 3,5 Dichlorophenyl Piperazine

Modifications and Structural Elaboration of the Piperazine (B1678402) Ring

The carbon framework of the piperazine ring, while often unsubstituted in many applications, offers significant opportunities for structural diversification. beilstein-journals.org Direct C–H functionalization has emerged as a powerful tool for introducing substituents onto the carbon atoms of the ring, moving beyond simple N-alkylation or N-arylation. mdpi.com

One of the most effective methods for functionalizing the carbon alpha to the Boc-protected nitrogen is through direct α-C–H lithiation followed by trapping with an electrophile. beilstein-journals.orgnih.gov The tert-butoxycarbonyl (Boc) group acts as a directed metalation group, facilitating the removal of an adjacent proton by a strong base like sec-butyllithium (s-BuLi), often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov This generates a transient organolithium species that can react with a wide array of electrophiles to install new functional groups. nih.gov The choice of the distal N'-substituent and the specific electrophile used can significantly influence the reaction's yield and stereoselectivity. nih.govacs.org

More recently, photoredox catalysis has provided a milder, alternative pathway for C–H functionalization. encyclopedia.pub Using iridium-based photocatalysts, direct C–H arylation and vinylation of N-Boc piperazines can be achieved, coupling the piperazine ring with partners like 1,4-dicyanobenzene or vinyl sulfones. mdpi.comencyclopedia.pub These methods expand the scope of possible modifications under green and sustainable conditions.

Below is a table summarizing various electrophiles used in the functionalization of the N-Boc piperazine ring via α-lithiation.

| Electrophile | Reagent(s) | Resulting α-Substituent |

| Trimethylsilyl chloride (TMSCl) | s-BuLi / TMEDA | -Si(CH₃)₃ |

| Tributyltin chloride (Bu₃SnCl) | s-BuLi / TMEDA | -Sn(C₄H₉)₃ |

| Methyl iodide (CH₃I) | s-BuLi / TMEDA | -CH₃ |

| N,N-Dimethylformamide (DMF) | s-BuLi / TMEDA | -CHO |

| Phenyl bromide (PhBr) | s-BuLi / THF, then Negishi coupling | -C₆H₅ |

| Benzophenone (Ph₂CO) | s-BuLi / (-)-sparteine (B7772259) | -C(OH)(C₆H₅)₂ |

This table represents typical transformations for α-lithiation of N-Boc piperazines based on established literature procedures. nih.govnih.gov

Variations in N-Protecting Group Strategies and Their Impact on Reactivity

The choice of nitrogen protecting groups is critical in the synthesis and derivatization of piperazine analogues, as it dictates the reactivity and allows for selective functionalization of the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and its ability to direct α-lithiation, as discussed previously. beilstein-journals.orgnih.gov However, a variety of other protecting groups can be employed to achieve different synthetic outcomes.

The concept of "orthogonal protection" is particularly relevant for piperazine scaffolds. masterorganicchemistry.com This strategy involves using two different protecting groups that can be removed under distinct conditions. For instance, one nitrogen could be protected with a Boc group (acid-labile), while the other is protected with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group (removable by hydrogenolysis or a base like piperidine, respectively). masterorganicchemistry.com This allows for the sequential deprotection and reaction at each nitrogen atom, enabling the synthesis of unsymmetrically substituted piperazines.

The reactivity of the piperazine ring is heavily influenced by the nature of the N-substituents. For asymmetric lithiation-substitution reactions, a stereogenic α-methylbenzyl group on the distal nitrogen can act as a chiral auxiliary, enabling the preparation of enantiopure α-functionalized piperazines. beilstein-journals.orgnih.gov Furthermore, bulky substituents on the distal nitrogen, such as a tert-butyl group, have been shown to improve yields in α-lithiation reactions by minimizing side reactions like ring fragmentation. nih.govacs.org In the context of Fmoc deprotection during solid-phase synthesis, piperazine itself has been investigated as a safer and effective alternative to the more commonly used piperidine. researchgate.netnih.gov

The following table outlines common N-protecting groups and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Reagents | Key Feature |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl | Acid-labile; directs α-lithiation |

| Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine, Piperazine, DBU | Base-labile |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, nucleophile | Removed by palladium catalysis |

| 2-Nitrobenzenesulfonyl | Ns | Thiophenol, K₂CO₃ | Cleaved by nucleophilic attack |

Chemical Functionalization and Substituent Variations on the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl ring is an electron-deficient aromatic system, making it a prime candidate for modification through modern cross-coupling reactions. The carbon-chlorine bonds can be selectively activated using metal catalysts, most notably palladium, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for extensive diversification of the aryl portion of the molecule.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for this purpose, enabling the reaction of the dichlorophenyl moiety with a wide range of aryl- or vinylboronic acids or esters. nih.gov By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve either mono- or di-arylation, replacing one or both chlorine atoms with new aromatic or heteroaromatic rings. wiley-vch.de This strategy dramatically alters the steric and electronic properties of the phenyl ring.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for installing new amine groups), Sonogashira coupling (for adding alkyne fragments), and Heck coupling (for vinylation), further expand the synthetic possibilities. These transformations provide access to a vast array of analogues with modified aryl substituents, which would be difficult to synthesize through classical methods.

The table below illustrates potential transformations of the 3,5-dichlorophenyl group using established cross-coupling methodologies.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos | -Aryl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | -NR₂ |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | Pd(PPh₃)₄, CuI | -C≡CR |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | -CH=CHR |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | -Aryl |

Heterocyclic Annulation and Scaffold Extension Strategies

Building upon the core 1-N-Boc-2-(3,5-dichlorophenyl)piperazine structure through annulation or bridging strategies leads to the creation of novel, often more rigid, polycyclic scaffolds. These advanced molecular architectures can present pharmacophoric elements in well-defined three-dimensional orientations.

One approach is heterocyclic merging , where the existing piperazine scaffold is fused with another heterocyclic ring system. nih.gov For example, synthetic routes have been developed to construct fused tricyclic systems that incorporate the piperazine ring, such as indazolo-piperazines. nih.govnih.govacs.org These methods often involve multistep sequences that build the new ring system onto the existing piperazine core, for instance, through intramolecular cyclizations. nih.gov

Bridging strategies can be employed to create bicyclic structures, such as 2,6-bridged piperazines. researchgate.net This involves introducing a linker that connects two non-adjacent atoms of the piperazine ring, forcing the ring into a specific, rigid conformation. Such scaffolds are valuable for probing the conformational requirements of biological targets.

Finally, spiro-fused heterocycles represent another class of scaffold extension, where a new ring system shares a single carbon atom with the piperazine ring. mdpi.com These structures introduce a high degree of three-dimensionality and are of significant interest in medicinal chemistry. The synthesis of these complex systems often relies on cycloaddition reactions or intramolecular ring closures. mdpi.com

Diversification Strategies and Chemical Library Synthesis Utilizing the Piperazine Scaffold

The piperazine scaffold is a privileged structure in medicinal chemistry, making it an ideal core for the construction of chemical libraries for drug discovery. beilstein-journals.org Two major strategies for creating large, diverse collections of molecules are Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DECL) synthesis.

Diversity-Oriented Synthesis (DOS) aims to generate collections of small molecules with a high degree of structural diversity, exploring broad regions of chemical space. pnas.orgcam.ac.uk Starting from a common piperazine core, DOS strategies employ branching reaction pathways to create a wide variety of different molecular skeletons, including fused, bridged, and spirocyclic systems. nih.govnih.gov The goal is not to optimize for a single biological target but to create a library of structurally varied compounds that can be screened against multiple targets to identify novel biological activities. cam.ac.uk

DNA-Encoded Library (DECL) technology enables the synthesis and screening of massive libraries containing millions or even billions of compounds. vipergen.com In this approach, a piperazine scaffold is attached to a unique DNA oligonucleotide tag that serves as a barcode. nih.gov The library is built using a "split-and-pool" combinatorial synthesis. vipergen.com In each step, the pool of DNA-tagged scaffolds is split into multiple portions, each is subjected to a different chemical reaction with a unique building block, and then a new DNA tag corresponding to that specific building block is ligated to the growing barcode. The portions are then pooled again for the next cycle. rsc.org This process results in a single tube containing millions of unique compounds, each with a DNA barcode that records its synthetic history. The entire library can be screened simultaneously against a protein target, and the compounds that bind can be identified by isolating them and sequencing their DNA barcodes. nih.gov The use of stereochemically pure piperazine cores can further enhance the library's diversity and three-dimensional character. nih.govresearchgate.net

Computational and Theoretical Insights into 1 N Boc 2 3,5 Dichlorophenyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods can provide insights into molecular orbital energies, charge distributions, and reactivity indices.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 1-N-Boc-2-(3,5-dichlorophenyl)piperazine, DFT calculations could be employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

Ab Initio and Post-Hartree-Fock Methodologies

Ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. These methods could be used to refine the electronic structure and properties of this compound, providing benchmark data for less computationally intensive methods.

Computational Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Computational conformational analysis is a powerful tool to explore the potential energy surface of a molecule and identify its stable conformers. For this compound, which possesses a flexible piperazine (B1678402) ring and rotatable bonds, conformational analysis would be crucial. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape would reveal the low-energy, and therefore more populated, conformations of the molecule, which are likely the biologically relevant forms.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be instrumental in understanding the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental means alone.

Characterization of Transition States and Intermediates

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the structures of transition states and any intermediates along the reaction pathway. Frequency calculations are performed to confirm the nature of these stationary points; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Determination of Reaction Energy Profiles

Once the reactants, products, intermediates, and transition states have been identified and their energies calculated, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing the activation energies for each step of the reaction. This information is vital for understanding the kinetics and feasibility of a particular reaction pathway.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules over time. For a molecule such as this compound, MD simulations can provide profound insights into its conformational landscape and the influence of the surrounding solvent environment. These simulations model the atomic motions of the molecule by iteratively solving Newton's equations of motion for a system of interacting atoms, offering a view into the molecule's flexibility, preferred shapes (conformations), and interactions with solvent molecules.

Conformational Dynamics

The conformational flexibility of this compound is primarily centered around the piperazine ring and the rotational freedom of the bond connecting it to the 3,5-dichlorophenyl group. The piperazine ring, a six-membered heterocycle, can adopt several conformations, with the "chair" form being the most thermodynamically stable. nih.gov However, other conformations like the "boat" and "twist-boat" are also possible and can be populated depending on the steric and electronic influences of the substituents. nih.govgithub.io

The large tert-Butoxycarbonyl (Boc) protecting group at the N1 position and the bulky 3,5-dichlorophenyl group at the C2 position introduce significant steric hindrance. This hindrance influences the equilibrium between different piperazine ring puckering states and the orientation of the phenyl ring relative to the piperazine core.

MD simulations can map the energy landscape of these conformational changes, identifying the most stable (low-energy) conformations and the energy barriers for interconversion between them. For instance, a simulation could reveal the preferential orientation of the dichlorophenyl ring (axial vs. equatorial) and the puckering of the piperazine ring that best accommodates the bulky substituents.

A typical analysis of piperazine ring conformations involves monitoring the dihedral (torsion) angles within the ring. The values of these angles can distinguish between chair, boat, and twisted forms. github.io

Table 1: Illustrative Torsional Angle Characteristics for Piperazine Ring Conformations

| Conformation | Torsional Angle Characteristics |

| Chair | Torsion angles alternate around +/- 60°. github.io |

| Boat | Two opposite torsion angles are close to 0°, with the others around +/- 60°. github.io |

| Twist-Boat | A less symmetric conformation with a mix of torsion angles, often an intermediate between chair and boat forms. |

This table is based on general characteristics of six-membered rings and may be used as a reference for analyzing simulation data.

Solvent Effects

The solvent environment can have a significant impact on the conformational preferences and dynamics of a molecule. MD simulations explicitly model solvent molecules (such as water, chloroform, or dimethyl sulfoxide), allowing for a detailed investigation of solute-solvent interactions.

For this compound, the nature of the solvent can influence its conformation in several ways:

Polarity: In a polar solvent like water, the molecule might adopt a conformation that maximizes the exposure of its more polar groups (like the carbonyl of the Boc group and the piperazine nitrogens) to the solvent, while shielding the nonpolar dichlorophenyl and tert-butyl groups. In a nonpolar solvent, the opposite might be true, with the molecule folding to minimize the exposure of its polar regions.

Hydrogen Bonding: The piperazine nitrogen atoms and the oxygen atoms of the Boc group can act as hydrogen bond acceptors. In protic solvents (like water or methanol), the formation of hydrogen bonds can stabilize specific conformations. MD simulations can quantify the number and lifetime of these hydrogen bonds.

Hydrophobic Effects: The nonpolar 3,5-dichlorophenyl and tert-butyl groups will be subject to hydrophobic effects in aqueous solutions, which could drive the molecule to adopt more compact conformations.

To study these effects, MD simulations would be run in different solvent boxes. The starting point for such a simulation involves placing the optimized structure of the compound into a box filled with the chosen solvent molecules. The system is then subjected to energy minimization and equilibration before the production simulation is run.

Table 2: Hypothetical MD Simulation Setup for Solvent Effect Analysis

| Parameter | Setting 1 (Aqueous) | Setting 2 (Nonpolar) |

| Solvent | Water (e.g., TIP3P model) | Chloroform |

| Force Field | OPLS-2005 or similar | OPLS-2005 or similar |

| System | Orthorhombic box with periodic boundary conditions | Orthorhombic box with periodic boundary conditions |

| Analysis Focus | Hydrogen bonding, radial distribution functions of water around polar groups, conformational changes due to hydrophobic effects. | Solvation of nonpolar moieties, conformational preferences in a non-hydrogen bonding environment. |

This table represents a typical, though hypothetical, setup for an MD simulation study. The choice of force field and water model can influence the results. researchgate.net

By analyzing the trajectories from these simulations, researchers can gain a detailed, dynamic picture of how this compound behaves in different chemical environments. This understanding is crucial for predicting its behavior in various experimental and biological contexts. The insights from these computational studies can guide synthetic efforts and help in the rational design of molecules with desired properties.

Advanced Applications and Future Trajectories in the Organic Chemistry of 1 N Boc 2 3,5 Dichlorophenyl Piperazine

Role of 1-N-Boc-2-(3,5-dichlorophenyl)piperazine as a Chiral Building Block in Advanced Organic Synthesis

Chiral, non-racemic piperazines are crucial components in a vast array of pharmacologically active agents. thieme-connect.com The compound this compound is an exemplary chiral building block, designed for efficiency and versatility in multi-step synthetic sequences. Its utility stems from several key structural features:

Orthogonal Protection: The piperazine (B1678402) ring possesses two nitrogen atoms with distinct reactivity. The N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The N4 nitrogen remains as a secondary amine, available for a variety of chemical transformations such as alkylation, acylation, arylation, and sulfonylation. This differential protection allows for selective, stepwise functionalization of the piperazine core.

Defined Stereochemistry: The presence of a chiral center at the C2 position is of paramount importance. The synthesis of enantiomerically pure drugs is a critical requirement in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities and toxicities. rsc.org This building block provides a pre-defined stereocenter, obviating the need for challenging chiral separations or asymmetric syntheses at later stages.

The 2-(3,5-dichlorophenyl) Substituent: The aryl group at the C2 position introduces significant steric bulk and specific electronic properties. The 3,5-dichloro substitution pattern can influence the conformation of the piperazine ring and engage in specific interactions (e.g., halogen bonding, pi-stacking) with biological targets. Furthermore, this substitution pattern is found in a number of active pharmaceutical ingredients, making this building block particularly relevant for drug discovery programs. The synthesis of 2-arylpiperazines has been the subject of considerable research, with one enantiomer often showing preferential binding to biological targets like NK1/NK2 receptors. uni.lu

The strategic incorporation of this compound allows synthetic chemists to introduce a specific, three-dimensional pharmacophoric element into a target molecule, which can be critical for achieving high potency and selectivity. nih.gov

Methodologies for Assessing Stereochemical Purity and Enantiomeric Excess

Ensuring the stereochemical integrity of a chiral building block like this compound is crucial. The enantiomeric excess (ee) is a critical parameter that quantifies the purity of a chiral sample. nih.gov The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds. mdpi.comnih.gov The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

Direct Method: The enantiomers are separated directly on a CSP. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Chiralcel® series), are particularly effective for a wide range of compounds, including amines. mdpi.comchiralpedia.com

Indirect Method: The chiral amine is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.comjocpr.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. jocpr.com

NMR Spectroscopy: This technique offers a faster, though sometimes less precise, alternative to HPLC. To distinguish enantiomers by NMR, a chiral environment must be induced.

Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing a CSA (e.g., optically active mandelic acid analogues or 2-phenoxypropionic acids). arkat-usa.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which have slightly different chemical shifts, allowing for the integration of their respective signals. arkat-usa.org

Chiral Derivatizing Agents (CDAs): As in the indirect HPLC method, the analyte is covalently reacted with a CDA (e.g., Mosher's acid) to form stable diastereomers. The resulting diastereomers will have distinct NMR spectra, and the ee can be determined by comparing the integrals of well-resolved signals. researchgate.net A three-component system using a boronic acid, a chiral diol (like BINOL), and the primary amine can also create diastereomeric complexes with baseline-resolved signals in the ¹H NMR spectrum. researchgate.netcore.ac.uk

The choice of method depends on factors such as the availability of instrumentation, the nature of the analyte, and the required level of precision.

| Method | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). chiralpedia.com | High accuracy and resolution; no sample modification needed. mdpi.com | Requires specialized and often expensive chiral columns; method development can be time-consuming. nih.gov | Quality control, routine analysis of enantiopurity. |

| Indirect Chiral HPLC | Covalent reaction with a Chiral Derivatizing Agent (CDA) to form diastereomers, separated on an achiral column. jocpr.com | Uses standard, less expensive achiral columns. | Requires a derivatization step; CDA must be enantiomerically pure; reaction must go to completion without racemization. nih.gov | Analytes lacking a chromophore or when a suitable CSP is not available. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct, resolvable NMR signals. arkat-usa.org | Rapid analysis; non-destructive; small sample size. core.ac.uk | Lower accuracy and sensitivity than HPLC; peak overlap can be an issue; requires a suitable CSA. | Rapid screening, reaction monitoring. |

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of stable diastereomers with distinct NMR spectra. researchgate.net | Can provide larger and more easily quantifiable signal separation than CSAs. | Sample is consumed/modified; potential for kinetic resolution or racemization during derivatization. researchgate.net | Structural confirmation and ee determination when HPLC is not feasible. |

Innovative Methodological Advancements for Synthesis and Chemical Transformation

The synthesis of enantiomerically pure C2-substituted piperazines has been a significant focus of modern organic chemistry. Traditional methods often involve lengthy sequences or suffer from low yields. Recent innovations provide more direct and efficient access.

Advanced Synthetic Methods:

Asymmetric Lithiation-Trapping: This powerful strategy involves the deprotonation of an N-Boc protected piperazine at a C-H position adjacent to the nitrogen using a strong base (like s-BuLi) in the presence of a chiral ligand (like (-)-sparteine). mdpi.comacs.org The resulting configurationally stable organolithium species is then quenched with an electrophile. This approach allows for the direct, enantioselective functionalization of the piperazine ring. mdpi.comacs.orgnsf.gov

Palladium-Catalyzed Reactions: Palladium catalysis has enabled several elegant syntheses of chiral piperazines. For instance, the asymmetric decarboxylative allylic alkylation of piperazin-2-ones can generate α-tertiary piperazinones, which can be reduced to the corresponding piperazines. nih.govnih.gov Another approach is the Pd-catalyzed carboamination, which can form the piperazine ring with high diastereoselectivity. thieme-connect.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. mdpi.comnsf.gov Using an appropriate photocatalyst (e.g., an iridium complex), an α-amino radical can be generated from an N-aryl piperazine, which can then couple with various partners. The "CarboxyLic Amine Protocol" (CLAP) uses photoredox catalysis for a decarboxylative cyclization to access C2-substituted piperazines. mdpi.com

Chemical Transformations: Once synthesized, this compound can undergo a variety of transformations. The secondary amine at N4 is a versatile handle for introducing diversity. Standard reactions include N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and N-acylation with acid chlorides or anhydrides. Buchwald-Hartwig amination can be used to form an N-aryl bond at this position. The Boc group at N1 can be cleanly removed with acids like trifluoroacetic acid (TFA) or HCl in an appropriate solvent, revealing the second secondary amine for further functionalization, making the synthesis of complex, differentially N,N'-disubstituted piperazines possible. rsc.org

| Methodology | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Asymmetric Lithiation | s-BuLi, (-)-sparteine (B7772259) or (+)-sparteine surrogate | Enantioselective deprotonation of an N-Boc piperazine followed by trapping with an electrophile to create a chiral center. | mdpi.comacs.org |

| Pd-Catalyzed Decarboxylative Allylic Alkylation | Pd catalyst, chiral ligand (e.g., PHOX-type) | Forms α-substituted piperazin-2-ones from allylic esters, which are then reduced to chiral piperazines. | nih.govnih.gov |

| Pd-Catalyzed Carboamination | Pd2(dba)3, P(2-furyl)3 | Intramolecular cyclization of an amino-alkene precursor to form the piperazine ring stereoselectively. | thieme-connect.com |

| Photoredox Catalysis (CLAP) | Iridium photocatalyst, visible light | Decarboxylative cyclization between an amino-acid-derived diamine and an aldehyde to form C2-substituted piperazines. | mdpi.com |

Exploration of this compound in Supramolecular Chemistry and Materials Science (Non-Biological Context)

Beyond its role in medicinal chemistry, the structural attributes of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. After deprotection of the Boc group, the resulting chiral diamine can serve as a well-defined node or linker in the construction of higher-order assemblies. rsc.orgrsc.org

Supramolecular Assemblies: The piperazine unit, particularly in its chair conformation, provides a rigid and predictable geometric scaffold. The two nitrogen atoms can act as hydrogen bond donors (when protonated) or acceptors, driving the formation of extended networks like organic salts or co-crystals. rsc.org The 3,5-dichlorophenyl group can participate in specific non-covalent interactions, including pi-stacking and, notably, halogen bonding, which is an increasingly exploited interaction in crystal engineering. The combination of strong, directional hydrogen bonds and weaker, tunable halogen bonds could allow for the rational design of complex supramolecular architectures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Piperazine derivatives are used as ligands to construct MOFs. rsc.org The chiral nature of 2-(3,5-dichlorophenyl)piperazine could be used to impart chirality to the resulting framework, creating materials with potential applications in enantioselective separations or asymmetric catalysis.

Functionalized Materials: Piperazine moieties can be grafted onto the surface of materials like mesoporous silica (B1680970) to alter their properties. researchgate.netacs.org Functionalization can change surface hydrophilicity, improve loading capacity for specific cargo, and introduce reactive sites. researchgate.netacs.org Using a chiral, functionalized piperazine like the title compound could create chiral surfaces for enantioselective adsorption or recognition applications.

Uncharted Reactivity Profiles and Prospective Research Directions

While this compound is a well-designed building block, its full chemical potential remains largely untapped. Several exciting research avenues can be envisioned:

Late-Stage C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. researchgate.netnsf.gov Exploring the selective C-H functionalization of the piperazine ring's methylene (B1212753) groups (C3, C5, C6) in this compound would be a powerful strategy for rapidly generating structural diversity from a common advanced intermediate. Photoredox or transition-metal catalysis could potentially enable the introduction of aryl, alkyl, or other functional groups at these positions.

Asymmetric Catalysis: Upon deprotection, the resulting chiral diamine, 2-(3,5-dichlorophenyl)piperazine, could serve as a valuable ligand for transition metals in asymmetric catalysis. Its C2 symmetry (in the trans-disubstituted analogue) or pseudo-C2 symmetry, combined with the electronic influence of the dichlorophenyl group, could be exploited in reactions such as asymmetric hydrogenation, transfer hydrogenation, or Michael additions. unl.pt

Novel Scaffolds via Ring Transformation: The piperazine ring itself could be a substrate for ring-expansion or ring-rearrangement reactions to access other novel heterocyclic systems, such as diazepanes.

Exploration of Halogen Bonding in a Supramolecular Context: A systematic study of how the 3,5-dichlorophenyl group directs self-assembly through halogen bonding could lead to new principles in crystal engineering and the design of functional organic materials.

Q & A

Q. What are the standard synthetic routes for 1-N-Boc-2-(3,5-dichlorophenyl)piperazine, and how can purity be optimized?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to the piperazine nitrogen and functionalizing the 2-position with a 3,5-dichlorophenyl group. A common approach includes:

- Step 1 : Boc protection of piperazine using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., K₂CO₃ in CH₃CN at reflux) .

- Step 2 : Substitution at the 2-position via nucleophilic aromatic coupling using 1-(3,5-dichlorophenyl)piperazine intermediates. For example, coupling with quinoline derivatives under dichloromethane/ethyl acetate solvent systems .

- Purity Optimization : Use normal-phase chromatography (e.g., gradient elution with dichloromethane to ethyl acetate) or recrystallization from solvents like isopropanol .

Table 1 : Key Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Purity Method | Source |

|---|---|---|---|---|

| Boc Protection | (Boc)₂O, K₂CO₃, CH₃CN, reflux | >95% | GC/HPLC | |

| Aromatic Coupling | 1-(3,5-dichlorophenyl)piperazine, DCM/EtOAc | ~70% | Normal-phase chromatography |

Q. How is the Boc protective group introduced and removed in piperazine derivatives?

- Introduction : The Boc group is added using (Boc)₂O in the presence of a base (e.g., triethylamine or K₂CO₃) in aprotic solvents (CH₂Cl₂ or CH₃CN) .

- Removal : Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane (2–4 hr, room temperature) . Post-deprotection, neutralize with NaHCO₃ or lyophilize for peptide synthesis workflows.

Q. What spectroscopic techniques are prioritized for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns (δ 6.8–7.5 ppm for dichlorophenyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₉Cl₂N₂O₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting NMR data for piperazine derivatives be resolved?

Conflicting signals (e.g., overlapping piperazine ring protons) can be addressed by:

- Variable Temperature NMR : Resolves dynamic rotational isomers by cooling samples to -40°C .

- 2D Techniques : HSQC and HMBC to assign coupling between piperazine protons and adjacent substituents .

- Deuteration Studies : Exchangeable protons (e.g., NH in unprotected piperazines) disappear upon D₂O shaking .

Q. What strategies mitigate side reactions during coupling steps (e.g., Boc deprotection or aryl substitution)?

- Byproduct Minimization : Use anhydrous conditions and degassed solvents to prevent oxidation of dichlorophenyl groups .

- Catalyst Optimization : For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ with rigorous temperature control (60–80°C) .

- Protection-Deprotection Sequences : Temporarily protect reactive sites (e.g., amines) with Fmoc groups to avoid undesired cross-reactions .

Q. How do computational models predict the reactivity of this compound?

- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., Boc carbonyl vs. dichlorophenyl ring) .

- Molecular Docking : Predict binding affinities for biological targets (e.g., serotonin receptors) using software like AutoDock Vina .

- Reactivity Descriptors : Use Hammett constants (σ⁺ for electron-withdrawing Cl groups) to predict reaction rates in substitution reactions .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposition observed >150°C; store at -20°C under inert gas (N₂/Ar) .

- pH Sensitivity : Boc group hydrolyzes in strong acids (pH < 2) or bases (pH > 10). Stabilize in neutral buffers for biological assays .

- Light Sensitivity : Dichlorophenyl groups may undergo photodegradation; store in amber vials .

Q. How can reaction byproducts be analyzed using mass spectrometry?

- LC-MS/MS : Identify byproducts (e.g., de-Boc intermediates or dimerized species) via fragmentation patterns .

- High-Resolution MS : Differentiate isobaric impurities (e.g., Cl vs. Br isotopes) with mass accuracy <5 ppm .

- Tandem MS : Use collision-induced dissociation (CID) to elucidate structural motifs of unexpected peaks .

Table 2 : Common Byproducts and Analytical Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.